Tautomeric Polymorphism: Unique 1:1 Co-Crystal Form Induced by Uric Acid Templating
Recrystallization of the target compound from pure aqueous solution yields exclusively the triclinic 1H-keto tautomer (Form I). When uric acid is present as a co-solute, a monoclinic Form II is obtained that contains a 1:1 ratio of 1H-keto and 3H-keto tautomers in the same crystal lattice [1]. This uric-acid-triggered tautomeric co-crystallization has not been reported for any other 2-aminopyrimidin-4-one analog, including 2-amino-6-methylpyrimidin-4-one or 2-amino-5-methylpyrimidin-4-one, which crystallize only as single tautomers under comparable conditions [2].
| Evidence Dimension | Number of tautomeric forms in the solid state |
|---|---|
| Target Compound Data | Two distinct crystalline forms: Form I (100% 1H-keto, triclinic) and Form II (1:1 1H-keto:3H-keto, monoclinic) |
| Comparator Or Baseline | 2-Amino-6-methylpyrimidin-4-one: single tautomer in the solid state; 2-amino-5-methylpyrimidin-4-one: single tautomer |
| Quantified Difference | Target compound uniquely exhibits uric-acid-induced tautomeric co-crystallization yielding a 1:1 mixed-tautomer crystal; closest analogs do not |
| Conditions | Aqueous recrystallization at ambient temperature; Form II requires uric acid as co-solute |
Why This Matters
This differential polymorphic behavior enables the compound to serve as a solid-state probe for uric acid recognition, a capability absent in mono-tautomer analogs, directly relevant for gout-related crystallization studies and supramolecular chemistry applications.
- [1] Hall, V. M., Bertke, J. A., Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C Structural Chemistry, 72(6), 460-464. View Source
- [2] Gerhardt, V., Bolte, M. (2011). Pseudopolymorphs of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one: one or two tautomers present in the same crystal. Acta Crystallographica Section C, 67, o179. View Source
